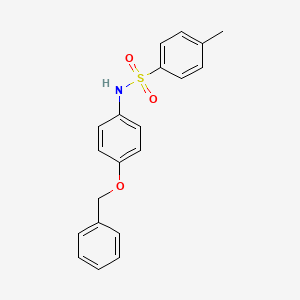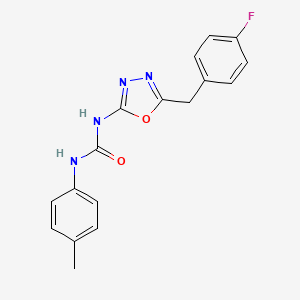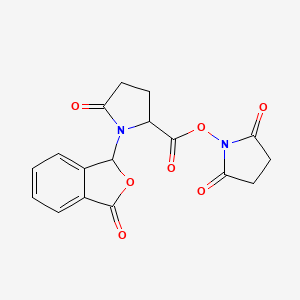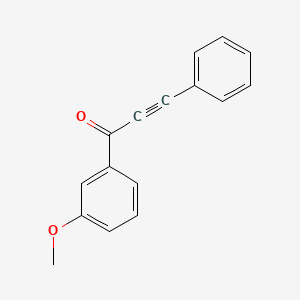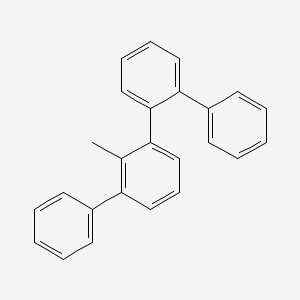
Benzenamine, 4,4'-(phenylphosphinylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-(phenylphosphinylidene)bis-: is an organic compound with the molecular formula C18H17N2P It is known for its unique structure, which includes a phosphinylidene group bridging two benzenamine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinylidene)bis- typically involves the reaction of aniline with a phosphinylidene precursor. One common method is to react aniline with 2-sulfonic acid tetramethylammonium bromide to generate the hydrochloride salt of the compound, which is then treated with a base to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 4,4’-(phenylphosphinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) are used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzenamine, 4,4’-(phenylphosphinylidene)bis- is used as a catalyst in organic synthesis. It plays a crucial role in oxidation and reduction reactions, as well as in the formation of complex organic molecules .
Biology and Medicine: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinylidene)bis- involves its interaction with molecular targets through its phosphinylidene group. This group can form bonds with various substrates, facilitating chemical transformations. The compound’s ability to act as a catalyst in oxidation and reduction reactions is attributed to its unique electronic structure, which allows it to stabilize transition states and lower activation energies .
Comparaison Avec Des Composés Similaires
Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane:
Benzenamine, 4,4’-(phenylphosphinylidene)bis[N-cyclohexyl-]: This variant includes cyclohexyl groups, which alter its reactivity and applications.
Uniqueness: Benzenamine, 4,4’-(phenylphosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
3454-25-9 |
|---|---|
Formule moléculaire |
C18H17N2OP |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-phenylphosphoryl]aniline |
InChI |
InChI=1S/C18H17N2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 |
Clé InChI |
KTZLSMUPEJXXBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
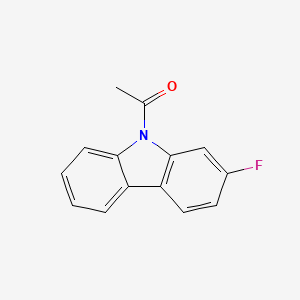
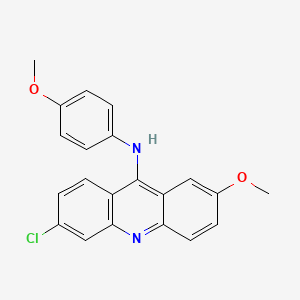

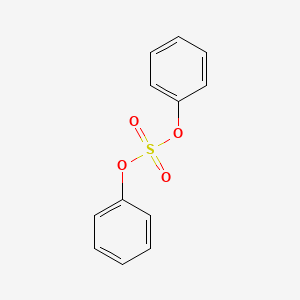
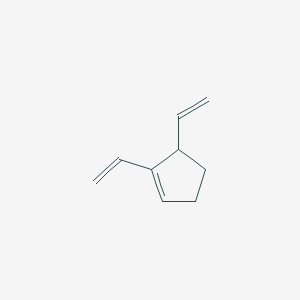
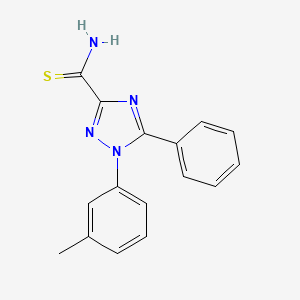

![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
